Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate
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Overview
Description
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structural features, including the azaspiro nonane ring and the citrate hydrate component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the azaspiro nonane moiety. The final steps involve the methylation of the phenothiazine and the formation of the citrate hydrate.
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Azaspiro Nonane Moiety: This step involves the reaction of the phenothiazine core with a suitable azaspiro nonane precursor under controlled conditions.
Methylation: The phenothiazine derivative is then methylated using methyl iodide or a similar methylating agent.
Formation of Citrate Hydrate: The final compound is obtained by reacting the methylated phenothiazine with citric acid to form the citrate hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azaspiro nonane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves its interaction with various molecular targets, including dopamine receptors. The compound exerts its effects by modulating neurotransmitter activity, leading to changes in neuronal signaling and behavior. The azaspiro nonane ring plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is unique due to the presence of the azaspiro nonane ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its specific applications in research and medicine.
Properties
CAS No. |
6593-04-0 |
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Molecular Formula |
C30H38N2O7S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
10-[3-(2-azaspiro[4.4]nonan-2-yl)propyl]-3-methylphenothiazine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30N2S.C6H8O7/c1-19-9-10-21-23(17-19)27-22-8-3-2-7-20(22)26(21)15-6-14-25-16-13-24(18-25)11-4-5-12-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,7-10,17H,4-6,11-16,18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PBWXRAVDLZDKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCC5(C4)CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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